molecular formula C7H8BrNO B176949 3-Bromo-5-methoxyaniline CAS No. 16618-68-1

3-Bromo-5-methoxyaniline

Cat. No.: B176949
CAS No.: 16618-68-1
M. Wt: 202.05 g/mol
InChI Key: FHUSNGUPJXGLPL-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyaniline is an aromatic amine with the molecular formula C7H8BrNO. It is characterized by a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, with an amino group attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxyaniline can be synthesized through several methods. One common approach involves the bromination of 5-methoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. The bromine and methoxy groups contribute to its overall reactivity and binding affinity. These interactions can modulate biological activities, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Biological Activity

3-Bromo-5-methoxyaniline (C7H8BrNO) is an aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 3-position and a methoxy group at the 5-position of the benzene ring, which contributes to its unique chemical reactivity and biological properties.

The molecular structure of this compound allows for various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. It can be synthesized through bromination of 5-methoxyaniline using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane .

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
  • Oxidation: The amino group can be oxidized to form nitro compounds.
  • Reduction: It can be reduced to yield aniline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In terms of anticancer properties, this compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies demonstrate that it may induce apoptosis in certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the bromine and methoxy groups is critical for its interaction with biological targets. Studies have explored various derivatives to identify correlations between structural modifications and biological efficacy, leading to insights into optimizing compounds for enhanced activity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth.
  • Cancer Cell Line Evaluation : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure/DescriptionBiological Activity
4-Bromo-2-methoxyaniline Bromine at para positionUsed in synthesizing ALK inhibitors
2-Bromo-4-methoxyaniline Different substitution patternVaries in reactivity
3-Chloro-2-methoxyaniline Chlorine instead of brominePotentially different biological effects

Properties

IUPAC Name

3-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSNGUPJXGLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566731
Record name 3-Bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-68-1
Record name 3-Bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxyaniline
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-methoxy-5-nitrobenzene (1 g, 4.33 mmol) in THF (10 ml) were added a solution of ammonium chloride (1.83 g, 34.6 mmol, 8 eq.) in water (5 ml) and zinc (1.93 g, 34.6 mmol, 8 eq.). The mixture was stirred at RT for 30 min and filtered. The filtrate was diluted with water and extracted as in Example 1(d). The solvent was distilled off to afford the product in 92% yield (0.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.93 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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